

# Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyl-m-toluidine**

Cat. No.: **B1666196**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or safety advice. **N-Methyl-m-toluidine** is a chemical with significant toxicological properties and should be handled with extreme care by trained professionals only.

## Executive Summary

**N-Methyl-m-toluidine** (CAS No. 696-44-6) is a substituted aromatic amine with applications in chemical synthesis. This technical guide provides a comprehensive overview of its toxicological profile, drawing upon available data for the compound and its close structural analog, m-toluidine, to inform on potential health hazards. The primary toxicological effect of **N-Methyl-m-toluidine** and related anilines is the induction of methemoglobinemia, leading to cyanosis and hypoxia. While specific data on the chronic toxicity, carcinogenicity, and reproductive toxicity of **N-Methyl-m-toluidine** are limited, information from studies on m-toluidine suggests potential for systemic effects, including hemolytic anemia and reproductive and developmental effects at high doses. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes the proposed mechanism of toxicity to support risk assessment and safe handling practices in a research and development setting.

## Acute Toxicity

**N-Methyl-m-toluidine** is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] [3] Acute exposure can lead to symptoms such as nausea, vomiting, headache, dizziness, and cyanosis (a bluish discoloration of the skin and mucous membranes) due to the formation of methemoglobin in the blood.[4][5]

Table 1: Acute Toxicity of **N-Methyl-m-toluidine**

| Route       | Species    | Value     | Reference |
|-------------|------------|-----------|-----------|
| Oral LD50   | Rat (male) | 922 mg/kg | [4]       |
| Oral LD50   | Rat        | 220 mg/kg | [5]       |
| Dermal LD50 | Rabbit     | 200 mg/kg | [5]       |

#### Experimental Protocols:

Detailed experimental protocols for the acute toxicity studies of **N-Methyl-m-toluidine** are not readily available in the public domain. However, such studies are typically conducted in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). A typical acute oral toxicity study (e.g., OECD Test Guideline 420, 423, or 425) would involve the administration of the substance to fasted animals (usually rats) at various dose levels to determine the dose that is lethal to 50% of the test population (LD50). Observations for signs of toxicity and mortality are recorded over a 14-day period.

## Repeated Dose Toxicity

Specific repeated dose toxicity studies for **N-Methyl-m-toluidine** were not identified. However, data for the closely related compound, m-toluidine, is available from an OECD Screening Information Dataset (SIDS).

A combined repeated dose and reproductive/developmental toxicity screening test on m-toluidine in rats (according to OECD TG 422) identified a Lowest-Observed-Adverse-Effect-Level (LOAEL) of 30 mg/kg/day.[1][6] The primary effects observed at this dose and higher were related to hemolytic anemia, including reduced erythrocyte counts and hemoglobin

concentration, as well as histological changes in the liver and spleen (pigment deposition and extramedullary hematopoiesis).[1][6]

Table 2: Repeated Dose Toxicity of m-Toluidine (Surrogate Data)

| Study Type                                                                                                      | Species               | Route  | Dose Levels                     | LOAEL           | Key Findings                                                                                                           | Reference |
|-----------------------------------------------------------------------------------------------------------------|-----------------------|--------|---------------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Combined<br>Repeated<br>Dose and<br>Reproductive/<br>Developmental<br>Toxicity<br>Screening<br>(OECD TG<br>422) | Rat (Crj:<br>CD (SD)) | Gavage | 0, 30, 100,<br>300<br>mg/kg/day | 30<br>mg/kg/day | Hemolytic<br>anemia,<br>pigment<br>deposition<br>in liver and<br>spleen,<br>renal<br>tubular<br>epithelium<br>lesions. | [1][6]    |

Experimental Protocols: OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test)

This guideline is designed to provide initial information on the potential health hazards of a substance following repeated exposure and to provide a screen for potential reproductive and developmental effects.

- Test Animals: Typically, Sprague-Dawley rats are used.
- Administration: The test substance is administered daily by gavage to several groups of male and female animals at different dose levels.
- Dosing Period: Males are dosed for a minimum of four weeks (including two weeks prior to mating). Females are dosed throughout the study, including two weeks before mating, during gestation, and through lactation.[5][7][8][9][10]
- Observations: Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

- Reproductive/Developmental Endpoints: Mating performance, fertility, gestation length, and parturition are assessed. Offspring are examined for viability, growth, and any abnormalities. [\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Pathology: At the end of the study, a full necropsy is performed on all adult animals, and organs are weighed. Histopathological examination of major organs and reproductive tissues is conducted.

## Genotoxicity

There is limited specific data on the genotoxicity of **N-Methyl-m-toluidine**. For the related compound m-toluidine, the Ames test (a test for gene mutations in bacteria) was negative in *Escherichia coli* and *Salmonella typhimurium*.[\[10\]](#)

Due to the lack of comprehensive data for **N-Methyl-m-toluidine**, a definitive conclusion on its genotoxic potential cannot be made. Further testing, such as an in vitro micronucleus assay or a chromosomal aberration test, would be necessary for a complete assessment.

### Experimental Protocols:

- Ames Test (OECD TG 471): This bacterial reverse mutation assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, which have regained the ability to synthesize the amino acid.
- In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, and the formation of micronuclei (small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division) is assessed.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells. Cells are treated with the test substance, and metaphase chromosomes are examined for structural damage.[\[3\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

## Carcinogenicity

No specific carcinogenicity studies for **N-Methyl-m-toluidine** were identified. Safety Data Sheets indicate that it is not classified as a carcinogen by IARC or OSHA.<sup>[4]</sup> However, the related compound, o-toluidine, is classified as a known human carcinogen.

Given the structural similarities to other carcinogenic toluidine isomers, a carcinogenic potential for **N-Methyl-m-toluidine** cannot be ruled out without further investigation.

## Reproductive and Developmental Toxicity

As with other toxicological endpoints, specific reproductive and developmental toxicity data for **N-Methyl-m-toluidine** are scarce. The OECD TG 422 study on m-toluidine provides some insight.

In this study, a No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity of 30 mg/kg/day was established.<sup>[1][4]</sup> At higher doses (100 and 300 mg/kg/day), increased implantation losses were observed.<sup>[1][6]</sup> For developmental toxicity, the death of pups at 30 and 100 mg/kg/day was considered a result of maternal toxicity (hemolytic anemia leading to a lack of nursing activity).<sup>[6]</sup>

Table 3: Reproductive and Developmental Toxicity of m-Toluidine (Surrogate Data)

| Study Type                                                                             | Species            | Route  | Dose Levels               | NOAEL (Reproductive) | Key Findings                                                                                                              | Reference |
|----------------------------------------------------------------------------------------|--------------------|--------|---------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422) | Rat (Crj: CD (SD)) | Gavage | 0, 30, 100, 300 mg/kg/day | 30 mg/kg/day         | Increased implantation losses at $\geq 100$ mg/kg/day. Pup deaths at $\geq 30$ mg/kg/day attributed to maternal toxicity. | [1][4][6] |

#### Experimental Protocols: Two-Generation Reproduction Toxicity Study (OECD TG 416)

For a more comprehensive assessment of reproductive toxicity, a two-generation study is often conducted.

- Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.[9]
- Test Animals: Typically rats.[9]
- Administration: The test substance is administered to the parent (F0) generation before mating, during gestation, and through lactation. The offspring (F1 generation) are then selected and also administered the substance and assessed for their reproductive capability to produce an F2 generation.
- Endpoints: A wide range of endpoints are evaluated, including reproductive performance of both generations, and the growth, viability, and development of the offspring. Histopathology of reproductive organs is also performed.[9]

## Mechanism of Toxicity: Methemoglobinemia

The primary mechanism of acute toxicity for **N-Methyl-m-toluidine** and other anilines is the induction of methemoglobinemia. This occurs when the ferrous iron ( $Fe^{2+}$ ) in hemoglobin is oxidized to the ferric state ( $Fe^{3+}$ ), forming methemoglobin, which is incapable of binding and transporting oxygen.

The metabolic activation of **N-Methyl-m-toluidine** is a critical step in this process. It is proposed that cytochrome P450 enzymes in the liver metabolize the compound through N-hydroxylation, forming a reactive hydroxylamine metabolite. This metabolite can then directly oxidize hemoglobin.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [hpvchemicals.oecd.org](http://hpvchemicals.oecd.org) [hpvchemicals.oecd.org]
- 2. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- 3. Chromosome Aberration Test in vitro - Eurofins Deutschland [\[eurofins.de\]](https://www.eurofins.de)
- 4. Cytochrome b5 reductase - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Cytochrome_b5_reductase)
- 5. Reproductive toxicology studies ACCORDING TO OECD guidelines 422 | PPTX [\[slideshare.net\]](https://www.slideshare.net)
- 6. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 7. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [ntp.niehs.nih.gov]
- 8. [oecd.org](http://oecd.org) [oecd.org]
- 9. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Książki [\[books.google.pl\]](https://books.google.pl)
- 10. [catalog.labcorp.com](http://catalog.labcorp.com) [catalog.labcorp.com]
- 11. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 12. [scispace.com](http://scispace.com) [scispace.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-25-2000, Final Report Mutagenicity Test on T-6564 Measuri - Toxic Docs [toxicdocs.org]
- 18. High chromosomal instability in workers occupationally exposed to solvents and paint removers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 20. From Chromosomal Aberrations to Transcriptome Analysis: Four Decades of Research in Bivalve Genotoxicity [mdpi.com]
- To cite this document: BenchChem. [Toxicological Profile of N-Methyl-m-toluidine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666196#toxicological-profile-of-n-methyl-m-toluidine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)